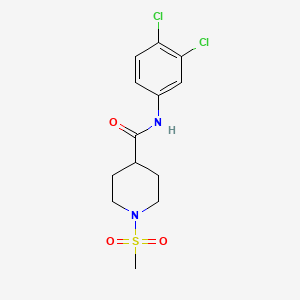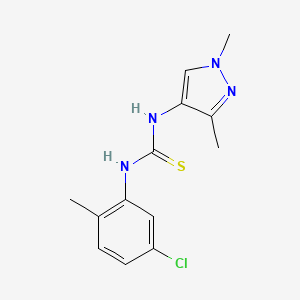![molecular formula C22H21N5O3 B10939432 6-cyclopropyl-N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(3-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10939432.png)
6-cyclopropyl-N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(3-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrazolyl group, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 6-CYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the isoxazolo[5,4-b]pyridine core, followed by the introduction of the cyclopropyl, pyrazolyl, and methoxyphenyl groups through various chemical reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
6-CYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect various biological processes through its unique chemical structure.
Comparison with Similar Compounds
When compared to other similar compounds, 6-CYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Isoxazolo[5,4-b]pyridines: Compounds with similar core structures but different substituents.
Cyclopropyl derivatives: Compounds containing the cyclopropyl group, which may have different biological activities.
Pyrazolyl derivatives: Compounds with the pyrazolyl group, which are often studied for their potential pharmacological properties.
The uniqueness of 6-CYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of these groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21N5O3 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
6-cyclopropyl-N-(1,5-dimethylpyrazol-3-yl)-3-(3-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H21N5O3/c1-12-9-18(25-27(12)2)24-21(28)16-11-17(13-7-8-13)23-22-19(16)20(26-30-22)14-5-4-6-15(10-14)29-3/h4-6,9-11,13H,7-8H2,1-3H3,(H,24,25,28) |
InChI Key |
OKQMZMRZJCYYOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC(=CC=C4)OC)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-butyl-6-cyclopropyl-N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939360.png)
![2-{[4-(4-Chlorophenyl)pyrimidin-2-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B10939361.png)
![2-[(4-bromothiophen-2-yl)carbonyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10939375.png)
![9-ethyl-8-methyl-2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10939377.png)

![ethyl 2-[({1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-3-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10939392.png)
![2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B10939395.png)
![1,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939401.png)
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B10939403.png)
![1-[(2-chloro-5-methylphenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10939409.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939416.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939420.png)
![N-{1-ethyl-3-[(furan-2-ylmethyl)carbamoyl]-1H-pyrazol-4-yl}-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10939426.png)
